molecular formula C11H15NO3S B2731740 methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate CAS No. 713111-73-0

methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B2731740
CAS No.: 713111-73-0
M. Wt: 241.31
InChI Key: SVGGVCOTTKLQGH-UHFFFAOYSA-N
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Description

Methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a heterocyclic compound that features a unique thieno[2,3-c]pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable thiophene derivative, the compound can be synthesized through a series of reactions involving amination, esterification, and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the thieno[2,3-c]pyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Pharmacology

Mechanism of Action : Methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate has been identified as a potent inhibitor of Ras-related GTPases, particularly Rab7. This inhibition plays a crucial role in cellular processes such as vesicle trafficking and signal transduction.

Case Study : In vitro studies demonstrated that this compound effectively antagonizes Rab7 GTPase activity, leading to reduced class switch DNA recombination (CSR) in B cells. This effect is significant for understanding immune responses and developing therapies for autoimmune diseases .

Antimicrobial Research

Application : The thieno[2,3-c]pyran structure of this compound is being explored for its potential to develop new antimicrobial agents.

Results : Derivatives synthesized from this compound have shown inhibitory effects against various bacterial strains. This indicates its utility in medicinal chemistry for creating more effective antimicrobial compounds .

Neuropharmacology

Potential Use : Research has investigated the compound's neuroprotective properties due to its ability to modulate neurotransmitter systems.

Methods : In vitro and in vivo studies involve administering the compound to neuronal cultures or animal models to assess its protective effects against neurotoxic agents .

Chemical Biology

Role in Protein Interactions : The compound is utilized to study protein interactions involving GTPases and their regulatory roles in cellular signaling pathways.

Methodology : Techniques such as co-immunoprecipitation and fluorescence resonance energy transfer (FRET) are employed to observe the compound's effects on protein interactions .

Synthesis of Derivatives

This compound serves as a building block for synthesizing more complex heterocyclic compounds. The versatility of its chemical structure allows for the introduction of various functional groups through substitution reactions .

Table 1: Summary of Applications

Application AreaMechanism/ActionKey Findings/Outcomes
PharmacologyInhibits Rab7 GTPaseReduces CSR in B cells
AntimicrobialPotential antimicrobial agentEffective against various bacterial strains
NeuropharmacologyModulates neurotransmitter systemsNeuroprotective effects observed
Chemical BiologyStudies protein interactionsInsights into GTPase regulatory roles
SynthesisBuilding block for derivativesEnables creation of complex heterocycles

Mechanism of Action

The mechanism by which methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-c]pyran derivatives and related heterocyclic systems such as:

  • Thieno[2,3-d]pyrimidines
  • Thieno[3,2-b]pyrans
  • Pyrano[2,3-b]thiophenes

Uniqueness

Methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Biological Activity

Methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 713111-73-0
  • Molecular Formula : C11H15NO3S
  • Molecular Weight : 241.31 g/mol
  • Boiling Point : 413.2 °C (predicted)
  • Density : 1.235 g/cm³ (predicted)

Synthesis

The synthesis of this compound typically involves several organic reactions. The most common methods include multi-step synthesis that integrates various reagents and conditions to achieve the desired product. Specific details on the synthetic routes can be found in chemical literature and databases .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells. In vitro studies have shown that derivatives of thieno[2,3-c]pyran compounds possess substantial radical scavenging abilities .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably:

Cell LineIC50 Value (µg/mL)Reference
MCF-76.40
A54922.09

These values indicate promising cytotoxic activity compared to standard chemotherapeutic agents like Doxorubicin.

The mechanism by which this compound exerts its biological effects is believed to involve the induction of apoptosis in cancer cells. Morphological changes observed under microscopy suggest that treated cells undergo significant alterations indicative of apoptotic processes, such as membrane blebbing and nuclear disintegration .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study demonstrated that methyl 2-amino derivatives showed effective inhibition of cell viability in both MCF-7 and A549 cell lines. The results suggested that these compounds could serve as lead structures for developing new anticancer therapies .
  • Antioxidant Screening :
    • Compounds derived from thieno[2,3-c]pyran were tested for their antioxidant capacity using DPPH radical scavenging assays. The results indicated a strong correlation between structural modifications and enhanced antioxidant activity .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for structural confirmation of methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate?

  • Methodology :

  • Use 1H and 13C NMR to identify proton and carbon environments, supplemented by DEPT experiments to distinguish CH, CH2, and CH3 groups.
  • 2D NMR (e.g., COSY, HSQC, HMBC) resolves connectivity in complex heterocyclic systems, particularly for overlapping signals in the thieno-pyran scaffold.
  • High-Resolution Mass Spectrometry (HRMS) confirms molecular formula and isotopic patterns.
  • Reference : Analogous compounds in synthetic studies highlight the necessity of multi-spectral validation to avoid misassignment .

Q. How can researchers optimize synthetic yields of this compound?

  • Methodology :

  • Employ cyclocondensation reactions under inert atmospheres (argon/nitrogen) to minimize oxidation of the thieno-pyran core.
  • Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity.
  • Purify via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
  • Monitor reaction progress with TLC or HPLC to identify intermediate byproducts .

Q. What analytical methods ensure purity for pharmacological testing?

  • Methodology :

  • Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Elemental analysis (C, H, N, S) to confirm stoichiometric purity.
  • Karl Fischer titration to quantify residual moisture, critical for hygroscopic samples .

Advanced Research Questions

Q. How can discrepancies in NMR data for diastereomers or tautomers be resolved?

  • Methodology :

  • Perform variable-temperature NMR to identify dynamic equilibria (e.g., ring-chain tautomerism).
  • Use chiral shift reagents or derivatization (e.g., Mosher’s esters) to distinguish enantiomers.
  • Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) to validate assignments .

Q. What in vitro models are suitable for evaluating cytotoxicity against multidrug-resistant (MDR) cancer lines?

  • Methodology :

  • Use MDR cell lines (e.g., NCI/ADR-RES for doxorubicin resistance) and MTT assays to measure IC50 values.
  • Include verapamil (P-glycoprotein inhibitor) as a control to assess efflux pump involvement.
  • Validate selectivity via parallel testing on non-tumorigenic cell lines (e.g., HEK-293) .

Q. How can computational tools predict environmental persistence or metabolic pathways?

  • Methodology :

  • Apply QSAR models (e.g., EPI Suite, TEST) to estimate biodegradation half-lives and bioaccumulation factors.
  • Simulate phase I/II metabolism using CYP450 docking (AutoDock Vina) and UGT/SULT enzyme reactivity databases (PISTACHIO, REAXYS).
  • Validate predictions with high-resolution LC-MS/MS in microsomal incubation studies .

Q. How should researchers address low solubility in aqueous assay buffers?

  • Methodology :

  • Prepare DMSO stock solutions (≤0.1% v/v) to avoid solvent cytotoxicity.
  • Use β-cyclodextrin inclusion complexes or nanoparticle encapsulation to enhance dispersibility.
  • Measure logP values (shake-flask method) to guide co-solvent selection (e.g., PEG-400, Cremophor EL) .

Q. Contradiction Analysis & Experimental Design

Q. How to reconcile conflicting bioactivity data across studies?

  • Methodology :

  • Standardize cell culture conditions (passage number, serum type) and compound pre-treatment times .
  • Perform dose-response curves in triplicate with internal controls (e.g., cisplatin for cytotoxicity).
  • Use multivariate statistical analysis (ANOVA, principal component analysis) to identify confounding variables .

Q. What controls are critical in SAR studies of thieno-pyran derivatives?

  • Methodology :

  • Include scaffold-negative controls (e.g., unsubstituted thieno-pyran) and positive controls (e.g., known kinase inhibitors).
  • Validate target engagement via surface plasmon resonance (SPR) or thermal shift assays .
  • Account for solvent effects by matching DMSO concentrations across all test groups .

Properties

IUPAC Name

methyl 2-amino-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-11(2)4-6-7(5-15-11)16-9(12)8(6)10(13)14-3/h4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGGVCOTTKLQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)SC(=C2C(=O)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808620
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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